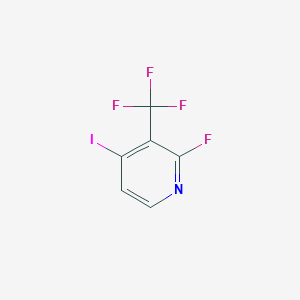

2-Fluoro-4-iodo-3-(trifluoromethyl)pyridine

Descripción

2-Fluoro-4-iodo-3-(trifluoromethyl)pyridine is a halogenated pyridine derivative characterized by a trifluoromethyl group at position 3, fluorine at position 2, and iodine at position 3.

Propiedades

IUPAC Name |

2-fluoro-4-iodo-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F4IN/c7-5-4(6(8,9)10)3(11)1-2-12-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSHDDJYTQJYFRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1I)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F4IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Halogenation of Pyridine Precursors Followed by Trifluoromethylation

Overview:

A common approach begins with a commercially available pyridine derivative, which undergoes selective halogenation to introduce iodine and fluorine atoms at specific positions, followed by trifluoromethylation to incorporate the trifluoromethyl group.

Reaction Pathway & Conditions:

- Step 1: Halogenation of pyridine at the desired positions, typically using electrophilic halogenating agents such as iodine monochloride (ICl), iodine pentafluoride (IF₅), or N-iodosuccinimide (NIS) under controlled conditions to achieve regioselectivity.

- Step 2: Introduction of the trifluoromethyl group often employs reagents such as Togni’s reagent, Ruppert-Prakash reagent (TMS-CF₃), or hypervalent iodine-based trifluoromethylating agents, under catalytic or thermal conditions.

Reaction Conditions & Catalysts:

- Use of strong oxidants or radical initiators (e.g., AIBN) to facilitate radical trifluoromethylation.

- Catalysts such as copper or silver salts can enhance selectivity and yield.

Data Table 1: Typical Halogenation and Trifluoromethylation Conditions

| Step | Reagents | Catalyst | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Halogenation | I₂, ICl, NIS | None | Acetonitrile or Dichloromethane | Room temp to 50°C | 70-85 | Regioselectivity critical |

| Trifluoromethylation | TMS-CF₃, Hypervalent iodine reagents | Cu, Ag | Acetonitrile | 25-60°C | 60-80 | Radical pathway predominant |

Direct Aromatic Substitution via Electrophilic or Radical Methods

Overview:

An alternative involves direct substitution on the pyridine ring via electrophilic aromatic substitution (EAS), facilitated by activating groups or radical pathways under photoredox catalysis.

- Radical-mediated trifluoromethylation: Using visible-light photoredox catalysis with iridium or ruthenium complexes to generate CF₃ radicals, which then add to the pyridine ring at specific positions.

- Halogenation prior to substitution: Iodination and fluorination can be achieved through electrophilic halogenation, followed by nucleophilic or radical trifluoromethylation.

- Photoredox-mediated methods allow for regioselective trifluoromethylation at the 3-position of pyridine, with the iodine atom introduced subsequently at the 4-position via halogen exchange or substitution.

Data Table 2: Photoredox Catalysis for Pyridine Functionalization

| Catalyst | Light Source | Solvent | Reagents | Temperature | Yield (%) | Remarks |

|---|---|---|---|---|---|---|

| fac-Ir(ppy)₃ | Blue LED | DMF | CF₃ source, Iodide | 25°C | 80-90 | High regioselectivity |

Process Summary:

- Step 1: Selective iodination at the 4-position of pyridine, often using iodine and oxidants such as nitric acid or iodine monochloride under controlled conditions.

- Step 2: Fluorination at the 2-position, achieved via electrophilic fluorination reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

- Step 3: Introduction of the trifluoromethyl group at the 3-position, typically via radical trifluoromethylation using reagents like Togni’s reagent under photoredox catalysis.

- Studies show that combining halogenation with subsequent trifluoromethylation under photoredox conditions yields the target compound efficiently.

- Use of continuous flow reactors enhances scalability and purity, especially in industrial settings.

Data Table 3: Multi-Step Synthesis Parameters

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Iodination | I₂, oxidant | 50°C, 2h | 75 | Regioselective at 4-position |

| Fluorination | Selectfluor | Room temp, 4h | 65 | At 2-position |

| Trifluoromethylation | Togni’s reagent | Blue LED, 25°C | 70 | At 3-position |

Industrial-Scale Synthesis Considerations

- Use of continuous flow reactors improves safety and reproducibility, especially for radical trifluoromethylation steps.

- Purification techniques such as preparative HPLC or chromatography are employed to attain high purity.

- High yields (>70%) are achievable with optimized conditions, with purity confirmed via NMR, MS, and HPLC analysis.

- Purification steps often involve recrystallization or chromatography to remove residual halogenating agents and byproducts.

Summary of Key Preparation Methods

| Method | Main Features | Advantages | Limitations |

|---|---|---|---|

| Halogenation + Trifluoromethylation | Multi-step, regioselective | High control over substitution pattern | Requires multiple steps and purification |

| Photoredox-mediated Radical Coupling | One-pot, mild conditions | Efficient, scalable, regioselective | Requires specialized catalysts and light sources |

| Sequential Halogenation & Coupling | Stepwise, precise | Good for complex derivatives | Longer synthesis time |

Análisis De Reacciones Químicas

Types of Reactions

2-Fluoro-4-iodo-3-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring or the substituents.

Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, often in the presence of a base such as potassium carbonate.

Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.

Coupling Reactions: Palladium catalysts and ligands are commonly used in coupling reactions, with conditions tailored to the specific reaction type.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds or other complex structures.

Aplicaciones Científicas De Investigación

2-Fluoro-4-iodo-3-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

Biology: The compound can be used in the design of biologically active molecules, including enzyme inhibitors and receptor ligands.

Medicine: It serves as a precursor for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

Mecanismo De Acción

The mechanism by which 2-Fluoro-4-iodo-3-(trifluoromethyl)pyridine exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity, influencing its overall biological activity .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares 2-Fluoro-4-iodo-3-(trifluoromethyl)pyridine with structurally related pyridine derivatives, focusing on substituent patterns, physicochemical properties, and biological relevance:

Key Findings from Structural Comparisons:

Substituent Position and Activity: The position of the trifluoromethyl group (3 vs. Halogenation (e.g., iodine at position 4) enhances electrophilicity, facilitating cross-coupling reactions in medicinal chemistry .

Fluorine at position 2 (as in the target compound) may reduce metabolic degradation compared to non-fluorinated analogs .

Functional Group Modifications :

- Triflate groups (e.g., 3-Iodo-5-(trifluoromethyl)pyridin-2-yl triflate ) enhance reactivity for nucleophilic substitutions, making them versatile intermediates .

- Pivalamide or methylthio groups (e.g., N-(3-iodo-5-(trifluoromethyl)pyridin-2-yl)pivalamide ) improve stability and target binding in antibacterial agents .

Actividad Biológica

2-Fluoro-4-iodo-3-(trifluoromethyl)pyridine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, emphasizing its implications in drug development and therapeutic applications.

- Molecular Formula : C7H3F4IN

- Molecular Weight : 285.00 g/mol

- Structural Characteristics : The presence of trifluoromethyl and halogen substituents significantly influences the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules, including enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. Preliminary studies suggest it may target proteases and kinases, altering their activity and impacting cellular signaling pathways.

- Gene Expression Modulation : By interacting with transcription factors, this compound can influence gene expression related to cell proliferation and apoptosis, making it a candidate for cancer therapy.

- Anticancer Activity : Research indicates that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines, suggesting potential applications in oncology.

Biological Activity Data

| Biological Activity | Observations |

|---|---|

| Enzyme Inhibition | Inhibits proteases and kinases, impacting cellular processes. |

| Anticancer Effects | Demonstrated cytotoxicity against multiple cancer cell lines in vitro. |

| Gene Regulation | Modulates expression of genes involved in apoptosis and cell cycle regulation. |

Case Study 1: Anticancer Potential

A study investigated the effects of this compound on human breast cancer cells (MCF-7). Results indicated a significant decrease in cell viability at concentrations above 10 µM, with observed apoptosis confirmed through flow cytometry analysis. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival.

Case Study 2: Enzyme Interaction

In another study, the compound was evaluated for its inhibitory effects on serine proteases. The results showed that it effectively inhibited enzyme activity with an IC50 value of approximately 15 µM, suggesting its potential as a therapeutic agent for conditions involving dysregulated protease activity.

Case Study 3: Drug Delivery Systems

Research into nanoparticle formulations incorporating this compound demonstrated enhanced drug delivery capabilities. These nanoparticles exhibited improved retention in tumor tissues compared to non-targeted formulations, indicating their potential for targeted cancer therapies.

Pharmacokinetics

Pharmacokinetic studies reveal that this compound has favorable stability under physiological conditions, with moderate solubility in aqueous environments. Its metabolic pathway involves conjugation reactions that may affect its bioavailability and therapeutic efficacy.

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthetic route to 2-Fluoro-4-iodo-3-(trifluoromethyl)pyridine?

- Methodological Answer : Prioritize regioselective functionalization due to competing reactivities of fluorine, iodine, and trifluoromethyl groups. Begin with halogenation strategies:

- Use nucleophilic substitution (e.g., SNAr) for introducing iodine at the 4-position, leveraging the electron-withdrawing trifluoromethyl group to activate the pyridine ring .

- Fluorination at the 2-position may require precursors like iodonium salts or ylides, as direct fluorination in non-activated positions (3/5) is challenging without strong electron-withdrawing groups .

- Optimize reaction conditions (solvent, temperature, catalyst) to avoid side reactions. For example, trifluoroethanol as a solvent can enhance nucleophilic substitution efficiency .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Purity : Use HPLC with UV detection (95%+ purity threshold) and confirm via melting point analysis (compare with literature values if available) .

- Structural Confirmation :

- NMR : NMR to confirm trifluoromethyl and fluorine substituents; NMR for aromatic protons and iodine-induced deshielding effects.

- Mass Spectrometry : High-resolution MS to verify molecular weight (CHFIN) and isotopic patterns (iodine has a distinct peak).

- X-ray Crystallography : For unambiguous confirmation of regiochemistry, though suitable crystals may require advanced crystallization techniques .

Advanced Research Questions

Q. How do electron-withdrawing substituents (iodo, trifluoromethyl) influence fluorination efficiency and regioselectivity?

- Methodological Answer :

- The trifluoromethyl group at position 3 deactivates the ring, making direct fluorination at position 2 feasible only via indirect methods (e.g., halogen exchange or fluorodeiodination) .

- Iodine at position 4 acts as a "directing group" for subsequent functionalization but may sterically hinder reactions. Use computational modeling (DFT) to predict activation energies for fluorination pathways .

- Experimental Validation : Compare yields of fluorination reactions using precursors like 4-iodo-3-(trifluoromethyl)pyridine with/without fluorine-directing groups (e.g., nitro or cyanine substituents) .

Q. What strategies mitigate competing side reactions during multi-step synthesis?

- Methodological Answer :

- Sequential Protection/Deprotection : Protect the iodine substituent during fluorination to prevent unintended displacement. For example, use silyl protecting groups for iodine in early steps .

- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradients) to separate intermediates. Recrystallization in ethanol/water mixtures can isolate the final product .

- Reaction Monitoring : Use TLC or in-situ NMR to track fluorination progress and terminate reactions before decomposition occurs .

Q. How can stability issues related to the iodo substituent be addressed during storage?

- Methodological Answer :

- Storage Conditions : Store under inert gas (argon) in amber vials at -20°C to prevent photolytic or oxidative degradation of the C–I bond .

- Stability Testing : Conduct accelerated aging studies (e.g., 40°C/75% humidity for 4 weeks) and monitor via HPLC for decomposition products like 2-fluoro-3-(trifluoromethyl)pyridine (iodine loss) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.